

Stereospecific Synthesis of sn-1,2-Dipalmitolein: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dipalmitolein*

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This technical guide provides a comprehensive overview of the stereospecific synthesis of **sn-1,2-dipalmitolein**, a chiral diacylglycerol of significant interest in lipid research and drug development. The synthesis is based on a well-established multi-step route starting from the chiral precursor (S)-(+)-1,2-isopropylidene glycerol. This document details the experimental protocols, presents quantitative data for analogous syntheses, and includes visualizations of the synthetic workflow.

Introduction

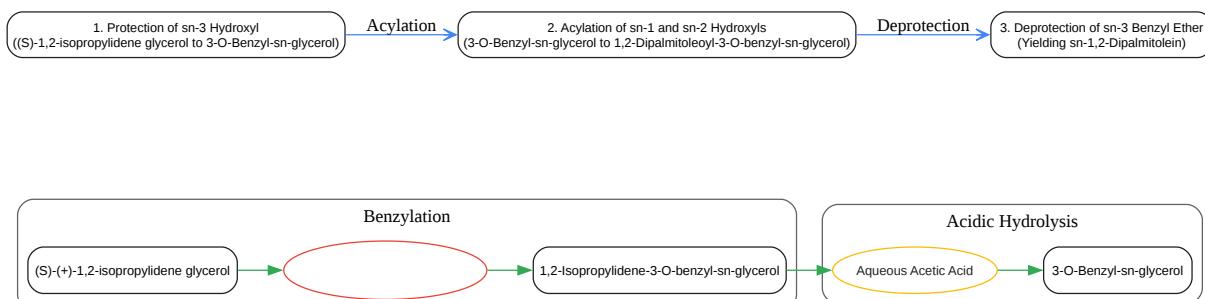
sn-1,2-Diacylglycerols (DAGs) are crucial signaling molecules and key intermediates in lipid metabolism. The stereospecific arrangement of the fatty acyl chains on the glycerol backbone is critical for their biological activity. **sn-1,2-Dipalmitolein**, featuring two palmitoleyl chains at the sn-1 and sn-2 positions, is a specific DAG that can be utilized in various research applications, including the study of protein kinase C (PKC) activation and the formulation of structured lipids for therapeutic and nutritional purposes. This guide outlines a reliable and stereocontrolled synthetic pathway to obtain this molecule with high purity.

Synthetic Strategy Overview

The stereospecific synthesis of **sn-1,2-dipalmitolein** is achieved through a five-step process commencing with the commercially available chiral building block, (S)-(+)-1,2-isopropylidene glycerol. The strategy involves the protection of the sn-3 hydroxyl group, acylation of the sn-1

and sn-2 hydroxyl groups with palmitoleic acid, and subsequent deprotection steps to yield the final product. This approach ensures the retention of the desired stereochemistry at the sn-2 position.

Logical Relationship of the Synthetic Pathway



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